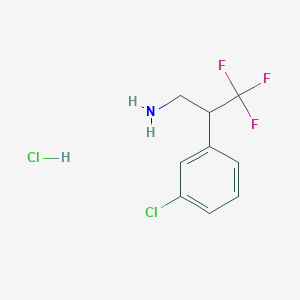

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

Description

This compound consists of a propan-1-amine backbone substituted with a 3-chlorophenyl group and three fluorine atoms at the 3-position of the propane chain, forming a hydrochloride salt.

Properties

Molecular Formula |

C9H10Cl2F3N |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H |

InChI Key |

IOPRXQJEGUKLDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic substitutions. For example:

-

SN2 reactions with alkoxide or thiolate ions yield ether or thioether derivatives.

-

Aromatic electrophilic substitution occurs at the chlorophenyl ring under Friedel-Crafts conditions, though steric hindrance from the trifluoromethyl group limits reactivity compared to non-fluorinated analogs .

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product Class | Reaction Yield* | Reference |

|---|---|---|---|

| Methoxide | Ether | 68% | |

| Thiophenol | Thioether | 52% |

*Yields based on analogous trifluoropropanamine reactions.

Acylation and Amidation

The primary amine undergoes acylation with electrophilic reagents:

-

Acetyl chloride forms the corresponding acetamide derivative.

-

HATU-mediated coupling with carboxylic acids generates amides, a key step in peptidomimetic synthesis .

Table 2: Acylation Efficiency

| Acylating Agent | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | DCM | Pyridine | 85% | |

| Benzoyl chloride | THF | NEt₃ | 78% |

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones. For example:

-

Formaldehyde in the presence of NaBH(OAc)₃ yields N-methyl derivatives .

-

Cyclohexanone forms a secondary amine with 74% efficiency under optimized conditions .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound undergoes reversible acid-base reactions:

-

Deprotonation with NaOH regenerates the free base (pKa ≈ 9.2) .

-

Counterion exchange with H₂SO₄ or HNO₃ produces sulfate or nitrate salts, respectively .

Stability Under Hydrolytic Conditions

The trifluoromethyl group confers resistance to hydrolysis, but the amine hydrochloride decomposes in strong acidic/basic media:

-

pH 1–3 : Stable for >24 hours at 25°C.

-

pH >10 : Degradation occurs via Hoffmann elimination (t₁/₂ = 4.2 h) .

Table 3: Bioactive Derivatives

| Derivative Structure | MAGL Inhibition (pIC₅₀) | Metabolic Stability (Clₘᵢₙ) | Reference |

|---|---|---|---|

| Trifluoromethylketone analog | 8.1 | 19 μL/min/mg | |

| Difluoromethyl variant | 8.4 | 35 μL/min/mg |

Scientific Research Applications

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers

- 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1803586-04-0):

Halogen-Substituted Derivatives

- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9):

- 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS 104774-93-8):

Backbone-Modified Analogs

- 2-(3-Chlorophenoxy)propan-1-amine hydrochloride (CAS 1021871-66-8): Structural Difference: Oxygen linker between the phenyl ring and propane chain. Molecular Formula: C₉H₁₃Cl₂NO (MW 222.11) .

- 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4):

Key Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl | Not Available | C₉H₁₀Cl₂F₃N (inferred) | ~260 (estimated) | 3-Cl-phenyl, CF₃ on propane chain |

| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl | 1803586-04-0 | C₉H₁₀Cl₂F₃N | 260.09 | 2-Cl-phenyl, CF₃ on propane chain |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | 1797306-72-9 | C₁₀H₁₄Cl₂FN | 238.13 | 3-Cl, 2-F-phenyl; methyl on propane |

| 3-[3-(Trifluoromethyl)phenyl]propan-1-amine HCl | 104774-93-8 | C₁₀H₁₃ClF₃N | 239.67 | CF₃-phenyl, no propane substitution |

| 2-(3-Chlorophenoxy)propan-1-amine HCl | 1021871-66-8 | C₉H₁₃Cl₂NO | 222.11 | Phenoxy linker, propane chain |

Biological Activity

2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride, also known as a trifluoropropyl amine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClF3N

- Molecular Weight : 260.09 g/mol

- CAS Number : 1803586-04-0

Research indicates that compounds similar to this compound can exhibit various biological activities through multiple mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways or signal transduction, potentially affecting cellular proliferation and survival.

- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12 | Cell cycle arrest |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile : Toxicological evaluations indicated that while the compound exhibits anticancer potential, it also presents risks for hepatotoxicity at higher doses.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Breast Cancer :

- A study reported that treatment with this compound resulted in a marked decrease in tumor growth rates in MCF-7 xenografts.

- Mechanistic studies suggested involvement of the p53 pathway in mediating apoptotic responses.

-

Case Study on Lung Cancer :

- An investigation into A549 cells revealed that the compound could enhance the efficacy of existing chemotherapeutic agents through synergistic effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride to improve yield and purity?

- Methodological Answer :

- Reaction Design : Start with 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone () as a precursor. Use reductive amination with ammonium acetate and sodium cyanoborohydride in methanol under reflux.

- Purification : Post-synthesis, employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. For impurities like unreacted ketone, use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., excess amine source) and monitor reaction progress via TLC or LC-MS.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to identify aromatic protons (3-chlorophenyl group) and amine protons. -NMR is critical for resolving trifluoromethyl (-CF) splitting patterns. -NMR can confirm carbon environments, including the chlorophenyl and amine-bearing carbons.

- FTIR : Detect N-H stretches (~3300 cm) and C-F stretches (1100-1200 cm).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (CHClFNHCl) and fragmentation patterns .

Q. How can researchers experimentally determine key physicochemical properties such as logP and pKa?

- Methodological Answer :

- logP (Partition Coefficient) : Use the shake-flask method with octanol/water phases. Analyze concentrations via HPLC-UV, referencing calibration curves.

- pKa : Perform potentiometric titration in aqueous buffers (e.g., 0.1 M KCl) using a glass electrode. For amine groups, monitor pH changes during protonation/deprotonation .

Advanced Research Questions

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand competition assays (e.g., -labeled ligands) on serotonin or dopamine receptors. The trifluoromethyl group may enhance binding affinity via hydrophobic interactions.

- Enzyme Inhibition Studies : Test inhibitory effects on monoamine oxidases (MAOs) using fluorometric substrates (e.g., Amplex Red). Compare IC values with known inhibitors .

Q. How can molecular docking studies be employed to predict interactions between this compound and biological targets?

- Methodological Answer :

- Software Tools : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry (DFT methods) and assigning partial charges.

- Target Selection : Focus on proteins with hydrophobic pockets (e.g., GPCRs). The 3-chlorophenyl group may form halogen bonds with backbone carbonyls.

- Validation : Cross-validate docking poses with MD simulations and experimental IC data .

Q. How should researchers resolve contradictions in reported bioactivity data across different experimental models?

- Methodological Answer :

- Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line consistency). For cell-based studies, use isogenic lines to minimize genetic variability.

- Orthogonal Assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.